5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid
Description
The compound 5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid features a furan-2-carboxylic acid backbone with a 5-position substituent comprising a methylene-linked urea group and a 1-(thiophen-2-yl)ethyl moiety. This structure integrates heterocyclic (furan and thiophene) and urea functionalities, which are common in bioactive molecules due to their hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
5-[(1-thiophen-2-ylethylcarbamoylamino)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-8(11-3-2-6-20-11)15-13(18)14-7-9-4-5-10(19-9)12(16)17/h2-6,8H,7H2,1H3,(H,16,17)(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSMQBUTIJVPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)NCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a furan derivative using reagents like potassium permanganate or chromium trioxide.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the thiophene derivative with an isocyanate.
Coupling of the Furan and Thiophene Rings: The final step involves coupling the furan and thiophene rings through a nucleophilic substitution reaction, where the furan derivative reacts with the thiophene carbamoyl derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: The thiophene ring can be reduced to form a tetrahydrothiophene derivative.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the design of materials with tailored properties.
Mechanism of Action
The mechanism by which 5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the thiophene and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical comparisons with similar furan- and thiophene-based carboxylic acid derivatives:
Physicochemical Properties
- Solubility : The urea group in the target compound may improve water solubility compared to purely hydrophobic analogs (e.g., 5-phenylfuran-2-carboxylic acid).
Biological Activity
5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxylic acid group, along with a thiophenyl moiety linked through an ethyl chain. Its molecular formula is CHNOS, and it has a molecular weight of approximately 286.33 g/mol.
1. Antimicrobial Activity
Research indicates that furan-2-carboxylic acids, including derivatives similar to this compound, exhibit significant antimicrobial properties. A study showed that compounds like 5-hydroxymethylfuran-2-carboxylic acid effectively inhibited the swarming and swimming of various bacteria at low concentrations (1.8 µg/L and 2.3 µg/L) . This suggests that the compound may possess similar inhibitory effects on bacterial motility.
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are common in furan derivatives. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation in biological systems.
3. Antioxidant Activity
Furan derivatives have been studied for their antioxidant capabilities. The presence of the furan ring may contribute to scavenging free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Bacterial Swarming : Similar to other furan derivatives, it may interfere with bacterial signaling pathways essential for motility.
- Cytokine Modulation : It may alter the expression of inflammatory mediators, thereby influencing immune responses.
- Antioxidant Mechanisms : The compound might enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 5-HMFA was tested against Escherichia coli and Pseudomonas aeruginosa. Results showed significant inhibition of bacterial swarming at concentrations comparable to those expected from environmental exposure .
Case Study 2: Anti-inflammatory Potential
A study focusing on related furan derivatives reported reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with these compounds. This suggests that similar mechanisms could be expected from this compound .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
